2-(N-Pyrrolidinyl)-3''-bromopropiophenone
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Overview
Description
2-(N-Pyrrolidinyl)-3’-bromopropiophenone is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is characterized by the presence of a pyrrolidine ring and a bromine atom attached to the phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Pyrrolidinyl)-3’-bromopropiophenone typically involves the reaction of propiophenone with bromine to introduce the bromine atom at the 3’ position of the phenyl ringThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(N-Pyrrolidinyl)-3’-bromopropiophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(N-Pyrrolidinyl)-3’-bromopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3’-bromo-2-(N-pyrrolidinyl)acetophenone, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-(N-Pyrrolidinyl)-3’-bromopropiophenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(N-Pyrrolidinyl)-3’-bromopropiophenone involves its interaction with neurotransmitter receptors in the brain. The compound is believed to act as a stimulant, increasing the release of dopamine and norepinephrine. This leads to enhanced mood, alertness, and energy levels. The molecular targets include dopamine transporters and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Methcathinone: Similar in structure but lacks the pyrrolidine ring.
Mephedrone: Contains a methyl group instead of the bromine atom.
Pyrovalerone: Has a different alkyl chain length and lacks the bromine atom.
Uniqueness
2-(N-Pyrrolidinyl)-3’-bromopropiophenone is unique due to the presence of both the pyrrolidine ring and the bromine atom, which contribute to its distinct chemical and pharmacological properties. These structural features enhance its ability to interact with specific neurotransmitter receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H18BrNO |
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Molecular Weight |
296.20 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18BrNO/c1-11(16-8-3-2-4-9-16)14(17)12-6-5-7-13(15)10-12/h5-7,10-11H,2-4,8-9H2,1H3 |
InChI Key |
DNVMLFGJFSQQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)N2CCCCC2 |
Origin of Product |
United States |
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